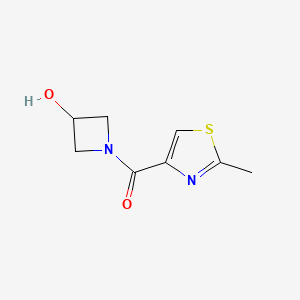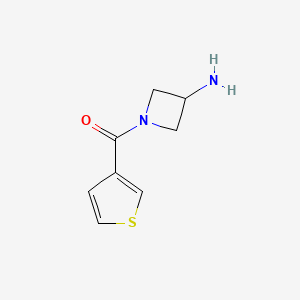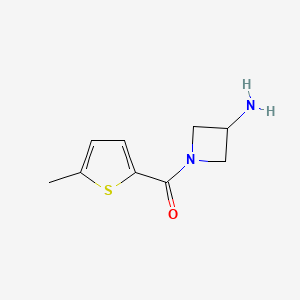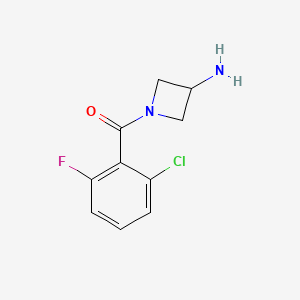![molecular formula C14H21NO B1466572 1-{[Benzyl(méthyl)amino]méthyl}cyclopentan-1-ol CAS No. 1491660-45-7](/img/structure/B1466572.png)
1-{[Benzyl(méthyl)amino]méthyl}cyclopentan-1-ol
Vue d'ensemble
Description
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and a benzyl(methyl)amino group
Applications De Recherche Scientifique
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mécanisme D'action
Target of Action
It’s mentioned that this compound is used as an intermediate in the synthesis of nicardipine , a calcium channel blocker. Therefore, it can be inferred that the ultimate target might be the calcium channels in the body.
Mode of Action
Given its use in the synthesis of nicardipine, it may contribute to the overall effect of blocking calcium channels, thereby inhibiting the influx of calcium ions into cardiac muscle and smooth muscle of the coronary and systemic arteries .
Result of Action
As an intermediate in the synthesis of nicardipine, it contributes to the overall effect of nicardipine, which includes relaxation of coronary and systemic arterial smooth muscle, reduction of afterload, and increase in myocardial oxygen delivery .
Méthodes De Préparation
The synthesis of 1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with benzyl(methyl)amine in the presence of a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like methanol and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol can be compared with other similar compounds, such as:
1-{[Benzyl(methyl)amino]methyl}cyclohexan-1-ol: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-{[Benzyl(methyl)amino]methyl}cyclopropan-1-ol: This compound has a cyclopropane ring, which is more strained and reactive compared to the cyclopentane ring.
1-{[Benzyl(methyl)amino]methyl}cyclobutan-1-ol: This compound has a cyclobutane ring, which also has different reactivity and stability compared to the cyclopentane ring.
The uniqueness of 1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol lies in its specific ring structure and the presence of both a hydroxyl group and a benzyl(methyl)amino group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[[benzyl(methyl)amino]methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-15(11-13-7-3-2-4-8-13)12-14(16)9-5-6-10-14/h2-4,7-8,16H,5-6,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPUICQASOHIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)

![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)
![1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466497.png)


![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)
![1-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466502.png)
![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)

![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)
